2-(oxan-4-yloxy)pyrazine
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Overview
Description
2-(oxan-4-yloxy)pyrazine is a heterocyclic compound that features a pyrazine ring bonded to an oxane (tetrahydropyran) moiety through an oxygen atom. This compound is known for its complex molecular structure, which makes it valuable for various applications in drug synthesis, organic chemistry studies, and material science experiments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(oxan-4-yloxy)pyrazine typically involves the reaction of pyrazine derivatives with oxane derivatives under specific conditions. One common method includes the use of a nucleophilic substitution reaction where a pyrazine derivative reacts with an oxane derivative in the presence of a base to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve optimization of the reaction conditions mentioned above to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-(oxan-4-yloxy)pyrazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyrazine ring or the oxane moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazine or oxane derivatives .
Scientific Research Applications
2-(oxan-4-yloxy)pyrazine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored as a potential drug candidate due to its complex structure and reactivity.
Industry: Utilized in material science experiments to develop new materials with unique properties
Mechanism of Action
The mechanism of action of 2-(oxan-4-yloxy)pyrazine is not fully understood. it is believed to interact with various molecular targets and pathways, including enzymes and receptors, to exert its effects. The specific interactions depend on the functional groups present in the compound and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
Pyrazine: A simpler analog with only a pyrazine ring.
Pyridazine: An analog with the second nitrogen atom in position 2.
Pyridine: An analog with only one nitrogen atom.
Pyrimidine: An analog with the second nitrogen atom in position 3.
Piperazine: The saturated analog of pyrazine.
Uniqueness
2-(oxan-4-yloxy)pyrazine is unique due to the presence of both a pyrazine ring and an oxane moiety, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
2-(oxan-4-yloxy)pyrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-5-12-6-2-8(1)13-9-7-10-3-4-11-9/h3-4,7-8H,1-2,5-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFRHTZYMXRUUJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=NC=CN=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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